molecular formula C8H9BrN2O2 B1380598 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid CAS No. 1364718-95-5

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Cat. No. B1380598
CAS RN: 1364718-95-5
M. Wt: 245.07 g/mol
InChI Key: VYKTYJGEPHQWOJ-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromopyrimidin-2-yl)acetic acid” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been extensively studied for their potential applications in various fields, including medicine and materials science.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and solubility can be determined experimentally . The compound “2-(5-Bromopyrimidin-2-yl)acetic acid” is likely to be a solid at room temperature .

Scientific Research Applications

Anti-Fibrosis Drug Development

The pyrimidine moiety is a key structure in medicinal chemistry due to its wide range of pharmacological activities. In the development of anti-fibrotic drugs, derivatives of pyrimidine have been synthesized and evaluated for their biological activities. Specifically, these compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compound Libraries

In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is crucial. The design and synthesis of 2-(pyridin-2-yl) pyrimidine derivatives, which include the 2-(5-Bromopyrimidin-2-yl) structure, contribute to these libraries. These compounds are evaluated for various biological activities, expanding the repertoire of bioactive molecules for further research .

Fluorinated Pyridines for Cancer Therapy

Fluorinated pyridines, including those substituted with pyrimidine structures, are of interest due to their unique physical, chemical, and biological properties. They are used in the synthesis of F-18 substituted pyridines for localized radiotherapy of cancer, highlighting the role of pyrimidine derivatives in developing imaging agents for biological applications .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Pyrimidine derivatives, due to their diverse biological activities, can be incorporated into these structures to create compounds with improved physical, biological, and environmental properties .

Pharmaceutical Research

Pyrimidine derivatives are known for their antimicrobial, antiviral, and antitumor properties. The incorporation of the 2-(5-Bromopyrimidin-2-yl) structure into pharmaceutical compounds can enhance these properties, leading to the development of new drugs with increased efficacy .

Chemical Biology Studies

In chemical biology, the study of pyrimidine derivatives helps in understanding the interaction of small molecules with biological systems. The 2-(5-Bromopyrimidin-2-yl) structure can be used as a building block in the synthesis of compounds for probing biological pathways and mechanisms .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Some pyrimidine derivatives have been found to exhibit anti-inflammatory and anti-tumor activities in vitro and in vivo .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some pyrimidine derivatives may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKTYJGEPHQWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
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2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
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2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
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2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

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